molecular formula C24H30N4S B11076299 N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11076299
M. Wt: 406.6 g/mol
InChI Key: GRWLJTXFGDEWAZ-UHFFFAOYSA-N
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Description

N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be explored for its potential as a pharmacophore. The presence of the piperazine moiety suggests possible activity as a central nervous system agent.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects

Industry

In industry, the compound may find use in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE involves interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the thiazole ring could engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-METHYLAMINE
  • **N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-ETHYLAMINE

Uniqueness

The uniqueness of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the piperazine and thiazole rings provide multiple sites for interaction with biological targets.

Properties

Molecular Formula

C24H30N4S

Molecular Weight

406.6 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H30N4S/c1-24(2,3)20-12-10-19(11-13-20)22-18-29-23(25-21-8-6-5-7-9-21)28(22)27-16-14-26(4)15-17-27/h5-13,18H,14-17H2,1-4H3

InChI Key

GRWLJTXFGDEWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCN(CC4)C

Origin of Product

United States

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